1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Descripción

Chemical Identification and Nomenclature

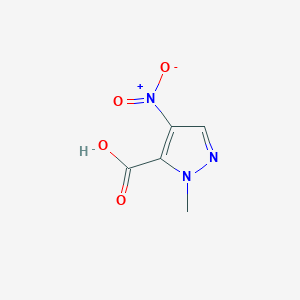

This compound is systematically identified through multiple chemical nomenclature systems and registry numbers that establish its unique molecular identity. The compound bears the Chemical Abstracts Service registry number 92534-69-5, which serves as its primary identifier in chemical databases and literature. The molecular formula C₅H₅N₃O₄ indicates the presence of five carbon atoms, five hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 171.111 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for heterocyclic compounds. Alternative nomenclature systems identify the compound as 2-methyl-4-nitropyrazole-3-carboxylic acid, demonstrating the different numbering systems that can be applied to pyrazole derivatives. The Molecular Design Limited number MFCD00222738 provides an additional unique identifier used in chemical inventory systems.

The compound's structural representation through the Simplified Molecular Input Line Entry System reveals the arrangement as O=C(O)C1=C(C=NN1C)N(=O)=O, which clearly illustrates the connectivity between the methyl group, nitro functionality, and carboxylic acid substituent on the pyrazole core. This structural notation enables precise communication of the compound's molecular architecture and facilitates computational chemistry applications.

The precise identification of this compound is further supported by its physical properties, including a predicted density of 1.7±0.1 g/cm³ and a boiling point of 399.0±27.0 degrees Celsius at 760 mmHg. These physical parameters contribute to the comprehensive characterization of the compound and support its identification in analytical chemistry applications.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late nineteenth century with pioneering work by German chemist Ludwig Knorr. The term "pyrazole" was first coined by Knorr in 1883, establishing the foundation for an entire class of heterocyclic compounds that would prove crucial in pharmaceutical and agricultural chemistry. Knorr's systematic investigation of pyrazole synthesis, particularly the condensation of 1,3-diketones with hydrazine, provided the fundamental methodology that continues to influence modern synthetic approaches to pyrazole derivatives.

Ludwig Knorr's contributions to heterocyclic chemistry extended beyond nomenclature to practical synthesis, most notably through his development of the Knorr pyrazole synthesis in 1883. This classical route to substituted heterocycles demonstrated the formation of pyrazole derivatives from hydrazines, hydrazides, semicarbazides, and aminoguanidines by condensation with 1,3-dicarbonyl compounds. The robustness of this synthetic methodology established pyrazoles as accessible targets for medicinal chemistry research and industrial applications.

The commercial success of Knorr's 1883 synthesis of antipyrine, now known as phenazone, marked a watershed moment in pharmaceutical history as the first synthetic drug. This achievement demonstrated the practical utility of pyrazole derivatives and established a precedent for the development of numerous pyrazole-containing pharmaceuticals that followed. The widespread use of antipyrine until its replacement by aspirin in the early twentieth century validated the therapeutic potential of the pyrazole scaffold and encouraged further research into structurally related compounds.

The historical significance of pyrazole chemistry continued to evolve through the twentieth century, with the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. This discovery highlighted the natural occurrence of pyrazole structures and reinforced their biological relevance. The subsequent development of numerous pyrazole derivatives for pharmaceutical and agricultural applications has established this heterocyclic system as one of the most important building blocks in medicinal chemistry.

Modern research has demonstrated that pyrazole derivatives exhibit diverse biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, anti-cancer, and enzyme inhibitor properties. This broad spectrum of biological activity has maintained the relevance of pyrazole chemistry and continues to drive research into new synthetic methodologies and applications. The development of specific nitropyrazole carboxylic acid derivatives, including this compound, represents a natural evolution of this historical foundation toward more specialized synthetic targets.

Position in Nitropyrazole Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of nitropyrazole carboxylic acid derivatives, serving as both a synthetic intermediate and a structural template for further chemical elaboration. The compound's unique substitution pattern, featuring a methyl group at the N-1 position, a nitro group at the C-4 position, and a carboxylic acid functionality at the C-5 position, distinguishes it from other members of this chemical class and influences its reactivity and synthetic utility.

The structural relationship between this compound and related compounds reveals important patterns in nitropyrazole chemistry. Closely related derivatives include methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, which represents the corresponding methyl ester, and 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide, which contains a hydrazide functionality in place of the carboxylic acid. These structural variations demonstrate the versatility of the pyrazole scaffold for accommodating different functional groups while maintaining the core heterocyclic framework.

The position of the carboxylic acid functionality at the C-5 position creates opportunities for further synthetic manipulation through standard carboxylic acid chemistry. Patent literature describes the preparation of 4-nitropyrazole carboxylic acids through the reaction of appropriately substituted 4-nitro-5-hydroxypyridazones with bases, followed by acidification to liberate the carboxylic acid from its salt form. This synthetic approach demonstrates the accessibility of the compound through established methodologies and supports its utility as a synthetic building block.

The compound's role as a building block for biologically active compounds is exemplified by its use in the synthesis of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. This application highlights the strategic importance of the compound in medicinal chemistry research and demonstrates how the specific substitution pattern contributes to biological activity. The presence of both electron-withdrawing groups (nitro and carboxylic acid) on the pyrazole ring system influences the electronic properties of the molecule and may contribute to its interaction with biological targets.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| This compound | 92534-69-5 | C₅H₅N₃O₄ | Methyl at N-1, nitro at C-4, carboxylic acid at C-5 |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 309740-49-6 | C₆H₇N₃O₄ | Methyl ester derivative |

| 1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide | - | C₅H₇N₅O₃ | Hydrazide derivative |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | C₄H₃N₃O₄ | Unsubstituted N-1, carboxylic acid at C-3 |

The comparative analysis of nitropyrazole carboxylic acid derivatives reveals that this compound represents an optimized structure that balances synthetic accessibility with functional group diversity. The methyl substitution at the N-1 position provides protection against unwanted reactions at this site while maintaining the compound's solubility and reactivity characteristics. The strategic positioning of the nitro and carboxylic acid groups creates a electronically diverse molecule that can participate in a wide range of chemical transformations.

Propiedades

IUPAC Name |

2-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-4(5(9)10)3(2-6-7)8(11)12/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGMMUPJSXUXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343838 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92534-69-5 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92534-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitration Method

One common approach to synthesize 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid is through the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction typically involves:

Reagents : Concentrated nitric acid and sulfuric acid.

Conditions : The mixture is heated at 100°C for approximately 16 hours.

Yield : This method yields about 79.6% of the desired product after crystallization from acetone.

Amide Formation

Another method involves converting the carboxylic acid into its corresponding amide using thionyl chloride:

Reagents : Thionyl chloride, ammonia, and dimethylformamide as a catalyst.

Conditions : The reaction is conducted in toluene at temperatures between 55–60°C for about 6 hours.

Yield : This method can achieve yields up to 92.3%.

Nitro Group Reduction

The nitro group in the compound can also be reduced to an amino group, which is crucial for further modifications:

Reagents : Hydrogen gas and palladium on carbon as a catalyst.

Conditions : The reduction is performed in ethyl acetate at a temperature of 50°C under a hydrogen pressure of approximately 50 psi for about 4 hours.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C, 16 h | This compound | 79.6% |

| Amide Formation | SOCl₂, NH₃, toluene, 55–60°C | Pyrazole-5-carboxamide | 92.3% |

| Nitro Reduction | H₂/Pd-C, ethyl acetate, 50°C | 4-Amino-pyrazole-5-carboxamide | Not specified |

Nitration Reaction

In the nitration process, the starting material (1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid) is subjected to a mixture of concentrated nitric and sulfuric acids. The mechanism involves electrophilic aromatic substitution where the nitronium ion ($$NO_2^+$$) attacks the aromatic ring at the para position relative to the methyl group.

Amide Formation Reaction

For amide formation, thionyl chloride activates the carboxylic acid by converting it into an acyl chloride intermediate. This intermediate then reacts with ammonia to form the corresponding amide through nucleophilic substitution.

Reduction Reaction

The reduction of the nitro group typically follows a catalytic hydrogenation pathway where hydrogen gas is absorbed over palladium on carbon catalyst, leading to the formation of an amino group.

The preparation methods for this compound demonstrate a range of synthetic strategies that can be employed depending on desired outcomes and available materials. Each method has its own merits regarding yield and complexity, making them suitable for different applications in pharmaceutical synthesis. Further optimization of these methods could lead to improved efficiencies and yields in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 1-methyl-4-amino-1H-pyrazole-5-carboxylic acid.

Substitution: Formation of esters or amides depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Research indicates that derivatives of pyrazole can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized novel pyrazole derivatives and evaluated their impact on cancer cells, revealing that certain compounds could effectively inhibit cell growth through mechanisms involving DNA interaction and damage .

Case Study:

In a specific experiment, a derivative demonstrated a binding affinity to DNA that was quantified using electronic absorption spectroscopy. The results indicated a strong interaction with DNA, leading to a proposed mechanism of action involving DNA cleavage and subsequent inhibition of cancer cell proliferation .

| Compound | Binding Affinity (M) | Cell Line Tested | Result |

|---|---|---|---|

| pym-5 | HCT116 | >50% decrease in emission intensity |

Kinase Inhibition

Another significant application is the development of kinase inhibitors. Pyrazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. The structural modifications in pyrazole compounds allow for targeted activity against various kinases, making them valuable in drug discovery .

Synthesis of Bioactive Compounds

This compound serves as a critical intermediate in the synthesis of various bioactive molecules. Its derivatives are often utilized in creating compounds with enhanced biological activities.

Synthesis Example:

A typical synthesis involves reacting this compound with other reagents under controlled conditions to yield derivatives with improved properties. For instance, when reacted with hydrochloric acid in methanol, the yield was reported at 83% .

| Reaction Conditions | Product | Yield |

|---|---|---|

| Reflux in methanol | Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | 83% |

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the development of metal complexes. These complexes often exhibit interesting properties such as catalytic activity or luminescence.

Case Study:

Research has shown that metal complexes formed with this compound can demonstrate enhanced stability and reactivity, making them suitable for catalysis or as sensors in various applications . The crystal structures of these complexes have been characterized, providing insights into their potential uses.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylic acid group can form esters or amides. These functional groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparación Con Compuestos Similares

Key Observations :

- Nitro Group Position : Shifting the nitro group from position 4 to 5 (e.g., 18213-77-9 vs. 92534-69-5) alters electronic distribution, affecting solubility and reactivity .

- Alkyl/Aryl Substituents : Adding a propyl group (139756-00-6) increases lipophilicity, making it suitable for membrane permeability studies, whereas a phenyl group (C₁₁H₁₀N₂O₂) enhances aromatic interactions in biological systems .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives exhibit polar solvent solubility (e.g., water, ethanol) due to hydrogen bonding .

- Melting Points : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid melts at 156–157°C, while nitro-substituted analogues generally have higher melting points due to increased intermolecular interactions .

Actividad Biológica

1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (MNPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MNPCA, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

MNPCA is characterized by its pyrazole ring structure, which includes a nitro group and a carboxylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 182.14 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Target Interactions

MNPCA is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Similar nitro-pyrazole compounds have been shown to modulate the activity of phosphodiesterases and cyclooxygenases, suggesting that MNPCA may exhibit analogous effects .

Biochemical Pathways

Research indicates that MNPCA could influence several biochemical pathways, particularly those related to inflammation and cancer cell proliferation. Nitro-pyrazole compounds are often involved in redox reactions, which can lead to the generation of reactive oxygen species (ROS), contributing to their biological effects .

Pharmacokinetics

MNPCA is typically well-absorbed when administered, with studies indicating that it undergoes hepatic metabolism. The compound is primarily excreted via the urine, which is consistent with other pyrazole derivatives . Environmental factors such as pH and temperature can also affect its stability and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MNPCA. It has been shown to inhibit the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and colorectal cancers. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Table 1: Anticancer Activity of MNPCA Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 26 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 49.85 | Cell cycle arrest |

| HCT116 (Colorectal) | 42.30 | Inhibition of proliferation |

Antifungal Activity

In addition to its anticancer properties, MNPCA has demonstrated antifungal activity against several phytopathogenic fungi. Compounds derived from pyrazole structures often exhibit significant antifungal effects due to their ability to disrupt fungal cell wall synthesis .

Table 2: Antifungal Activity of Pyrazole Derivatives

| Compound | Target Fungi | Activity |

|---|---|---|

| 3-(Difluoromethyl)-MNPCA | Fusarium spp., Botrytis | Higher activity than control |

| Methyl derivatives | Candida albicans | Moderate activity |

Study on Anticancer Properties

A study conducted by Wei et al. evaluated the anticancer effects of MNPCA analogs on various cancer cell lines. The results indicated significant cytotoxicity against A549 cells with an IC50 value of 26 µM, demonstrating its potential as a lead compound for further development in cancer therapeutics .

Study on Antifungal Efficacy

Research published in MDPI highlighted the antifungal properties of pyrazole derivatives, including MNPCA. The findings showed that certain derivatives exhibited superior efficacy against phytopathogenic fungi compared to standard antifungal agents like boscalid .

Q & A

Q. What are the established synthetic routes for 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and hydrazine derivatives are condensed under basic conditions, followed by hydrolysis to yield carboxylic acid derivatives . Key factors include:

- Temperature : Reactions often require reflux (e.g., 80–100°C) to drive cyclization.

- pH : Hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) is performed under alkaline conditions (pH >10) .

- Catalysts : Pd(PPh₃)₄ is used in cross-coupling reactions for aryl substitutions . Yield optimization involves controlling stoichiometry and purification via column chromatography or recrystallization .

Q. How is this compound characterized spectroscopically?

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

- NMR :

- ¹H NMR: Methyl groups appear as singlets (~δ 2.5–3.5 ppm), while aromatic protons of the pyrazole ring resonate at δ 7.0–8.5 ppm .

- ¹³C NMR: Carboxylic acid carbons appear at ~δ 165–170 ppm .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?

Regioselective nitration and substitution are influenced by:

- Electronic Effects : The nitro group at position 4 directs electrophiles to position 3 due to its electron-withdrawing nature .

- Steric Hindrance : Bulky substituents (e.g., propyl at position 3) limit reactivity at adjacent positions .

- Catalytic Systems : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) enable regioselective arylations at position 5 .

Q. How can computational methods predict the reactivity of this compound derivatives?

- DFT Calculations : Used to model electron density maps and predict sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Assesses interactions with biological targets (e.g., enzymes), aiding in drug design .

- Solvent Effects : COSMO-RS simulations optimize reaction solvents to enhance solubility and stability .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

- X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., pyrazole vs. isomeric structures) .

- 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals to confirm substituent positions .

- Comparative Analysis : Contrasts experimental data with known analogs (e.g., 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, CAS 139755-99-0) to identify deviations .

Methodological Considerations

Q. What are best practices for handling and storing this compound?

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group .

- Safety : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

- Solubility : Dissolve in polar aprotic solvents (DMF, DMSO) for reactions; avoid aqueous acids to prevent decarboxylation .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Stepwise Purification : Remove intermediates (e.g., ester precursors) via liquid-liquid extraction before hydrolysis .

- Flow Chemistry : Enhances heat/mass transfer, reducing side reactions like over-nitration .

- Catalytic Recycling : Reuse Pd catalysts via immobilization on silica supports to cut costs and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.